N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide
Description
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with an oxazole ring. The oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent on the nitrogen enhances solubility due to its ether oxygen, distinguishing it from simpler alkyl chains. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual heterocyclic recognition .
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-10-6-12(19)8-15-16(10)20-18(26-15)22(9-13-4-3-5-24-13)17(23)14-7-11(2)21-25-14/h6-8,13H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGOUFAQKRLMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-methyl-5-chlorothiophenol
The benzothiazole core is synthesized via cyclization of 2-amino-4-methyl-5-chlorothiophenol (1 ) with a carbonyl source. This reaction typically employs acidic conditions, such as polyphosphoric acid (PPA) at 120–140°C, to facilitate intramolecular dehydration. The chloro and methyl substituents are introduced during the precursor synthesis:
- Chlorination : Thionyl chloride (SOCl₂) in dichloromethane at 0°C selectively chlorinates the 5-position of 2-amino-4-methylthiophenol.
- Methylation : Methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) introduces the 4-methyl group.
Key parameters :
Alternative Routes: Oxidative Cyclization
Recent advances utilize oxidative cyclization of thioamides with iodine (I₂) in dimethyl sulfoxide (DMSO), yielding the benzothiazole ring in 70–85% efficiency. For example, 2-mercapto-4-methyl-5-chloroaniline (2 ) reacts with acetic anhydride to form a thioamide intermediate, which cyclizes under oxidative conditions.
Synthesis of the 1,2-Oxazole-5-Carboxamide Unit
Van Leusen Oxazole Synthesis
The 1,2-oxazole ring is constructed via the van Leusen reaction, which employs tosylmethylisocyanide (TosMIC, 3 ) and aldehydes under basic conditions. For the target compound:
- Aldehyde substrate : Ethyl 3-methyl-5-formyl-1,2-oxazole-4-carboxylate (4 ) is prepared via Claisen condensation of ethyl oxaloacetate with acetyl chloride.
- Cycloaddition : TosMIC (3 ) reacts with 4 in methanol containing potassium tert-butoxide (t-BuOK) at −20°C, forming 3-methyl-1,2-oxazole-5-carboxylate (5 ) in 68–72% yield.
Mechanistic insight :
The reaction proceeds via a [3+2] cycloaddition, where TosMIC acts as a C2N1 synthon. Deprotonation generates a reactive isocyanide carbon, which attacks the aldehyde carbonyl, followed by cyclization and elimination of TosH.
Hydrolysis and Amidation
The ester group in 5 is hydrolyzed to a carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1), followed by activation with oxalyl chloride (COCl₂) to form the acyl chloride (6 ). Subsequent amidation with ammonia gas in dichloromethane yields 1,2-oxazole-5-carboxamide (7 ).
Final Coupling of Benzothiazole and Oxazole Units
Amide Bond Formation
The benzothiazole amine (9 ) is coupled with the functionalized oxazole carboxamide (10 ) using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction is conducted at 0°C for 1 hour, followed by stirring at room temperature for 24 hours, yielding the final product in 55–60% purity.
Critical factors :
- Molar ratio of 1:1.2 (amine:acyl chloride) minimizes unreacted starting material.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes dicyclohexylurea byproducts.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Conditions | Key Advantage |
|---|---|---|---|---|
| Benzothiazole cyclization | Acidic cyclization | 78–85 | PPA, 130°C, 6 h | High regioselectivity |
| Oxazole synthesis | Van Leusen reaction | 68–72 | t-BuOK, MeOH, −20°C | Broad substrate scope |
| Amide coupling | DCC/HOBt | 55–60 | DMF, 0°C to RT | Mild conditions |
Challenges and Optimization Strategies
Steric Hindrance in Alkylation
The bulky (oxolan-2-yl)methyl group impedes alkylation efficiency. Switching to a polar aprotic solvent (e.g., THF) and increasing reaction temperature to 80°C improves yields to 75%.
Green Chemistry Approaches
Recent developments replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, in the coupling step, maintaining yields while reducing environmental impact. Microwave-assisted synthesis (100°C, 30 min) accelerates the van Leusen reaction, achieving 80% yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of prostaglandins by targeting cyclooxygenase enzymes, thereby exerting anti-inflammatory effects . Additionally, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzothiazole-Oxazole/Thiazole Carboxamide Families
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity
- Oxolan-2-ylmethyl vs. Dimethylaminoethyl: The oxolan group’s ether oxygen may enhance metabolic stability compared to the tertiary amine in , which could undergo rapid oxidation or excretion.
- Chloro Substituents : The 6-chloro group on benzothiazole (common in target compound and ) is associated with increased lipophilicity and membrane permeability compared to nitro or phenyl groups in .
- Thiazolidinone vs. Oxazole: Compounds like 4g feature a thiazolidinone ring, which introduces a hydrogen-bond acceptor (keto group), whereas the oxazole in the target compound offers a smaller, rigid heterocycle for target binding.
Physicochemical and Pharmacokinetic Predictions
- Solubility: The oxolan-2-ylmethyl group in the target compound likely improves aqueous solubility compared to the dimethylaminoethyl group in , which may form hydrochloride salts for enhanced solubility.
- Lipophilicity (LogP) : The target compound’s Cl and Me groups suggest moderate lipophilicity (estimated LogP ~3.5), lower than the phenyl-substituted analogue in (LogP ~4.2).
- Metabolic Stability : The absence of nitro groups (cf. ) or tertiary amines (cf. ) in the target compound may reduce susceptibility to cytochrome P450-mediated metabolism.
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
The compound can be described by the following chemical characteristics:
- Molecular Formula : C12H16ClN3OS
- Molecular Weight : 269.79 g/mol
- CAS Number : 1204297-82-4
- IUPAC Name : this compound
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For example, derivatives of benzothiazole have been shown to possess antifungal and antibacterial properties. The presence of the benzothiazole moiety is often associated with enhanced biological activity due to its ability to interact with various biological targets.
The biological activity of the compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit key enzymes in microbial pathways, leading to decreased viability of pathogens.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can integrate into microbial membranes, disrupting their integrity and function.
- Interference with DNA/RNA Synthesis : The structural features may allow for interactions with nucleic acids, potentially inhibiting replication or transcription processes.
Case Studies
- Antifungal Activity : A study demonstrated that derivatives similar to this compound showed potent antifungal activity against strains like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antifungals, indicating a promising therapeutic potential.
- Antibacterial Effects : Another investigation focused on the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests, suggesting effective antibacterial action.
Data Table: Biological Activity Summary
Q & A
Q. Methodology :
Synthesize analogs using parallel combinatorial chemistry.
Screen against target proteins (e.g., kinases) via fluorescence polarization assays.
Correlate activity data with computational docking (e.g., AutoDock Vina) to identify critical interactions .
What statistical methods are recommended for optimizing reaction yields and minimizing byproducts?
Answer:
Design of Experiments (DoE) is critical:
- Response Surface Methodology (RSM) : Use a central composite design to optimize variables like temperature, solvent polarity, and catalyst loading. For example, a 3-factor RSM can reduce the number of experiments from 27 (full factorial) to 15 .
- Taguchi Methods : Ideal for screening dominant factors (e.g., reagent stoichiometry) early in process development.
Case Study: A 20% yield improvement was achieved by adjusting the molar ratio of chloroacetyl chloride to benzothiazole amine from 1:1 to 1.2:1, identified via ANOVA analysis .
How can computational modeling enhance the study of this compound’s reactivity and mechanism?
Answer:
- Quantum Chemical Calculations : Use Gaussian 16 with DFT (B3LYP/6-311+G**) to model transition states for cyclization reactions. For example, calculate activation energies for oxazole ring formation to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to predict crystallization behavior.
- Machine Learning (ML) : Train models on existing benzothiazole-oxazole datasets to predict reaction outcomes (e.g., yield) using descriptors like electrophilicity index and solvent dielectric constant .
How should researchers address contradictory data in biological assays (e.g., conflicting IC₅₀ values)?
Answer:
- Troubleshooting Protocol :
- Verify compound purity via HPLC and elemental analysis.
- Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
- Replicate experiments across multiple labs to exclude equipment bias.
- Statistical Analysis : Apply Grubbs’ test to identify outliers and use hierarchical clustering to group inconsistent data points. For example, IC₅₀ discrepancies >50% may indicate aggregation artifacts .
What are the challenges in scaling up multi-step synthesis, and how can they be mitigated?
Answer:
Key Challenges :
- Intermediate instability : The oxazole-5-carboxamide intermediate may degrade under prolonged storage. Solution: Use in-situ generation or lyophilization.
- Purification bottlenecks : Column chromatography is impractical at scale. Alternative: Switch to recrystallization (e.g., ethanol-DMF mixtures) or membrane-based separations .
Case Study : A pilot-scale synthesis achieved 75% yield by replacing dioxane with ethanol (lower toxicity) and implementing continuous flow reactors for the coupling step .
How can researchers integrate green chemistry principles into the synthesis of this compound?
Answer:
- Solvent Selection : Replace dioxane with cyclopentyl methyl ether (CPME), which has a lower environmental impact .
- Catalyst Recycling : Use immobilized lipases for amide bond formation, achieving 90% recovery via filtration.
- Waste Minimization : Employ membrane technologies to recover unreacted chloroacetyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
